molecular formula C10H20Cl2N2O B13489778 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B13489778
M. Wt: 255.18 g/mol
InChI Key: CYNAVXALXLYLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and piperidine, a six-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride typically involves the construction of the pyrrolidine and piperidine rings followed by their functionalization. One common synthetic route includes the reaction of 1-methylpyrrolidin-2-one with piperidine under specific conditions to form the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom in the piperidine ring can be targeted. Common reagents and conditions for these reactions include the use of solvents like ethanol or dichloromethane and maintaining specific pH levels. .

Scientific Research Applications

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-4-(piperidin-4-yl)pyrrolidin-2-one dihydrochloride can be compared with other similar compounds, such as:

    1-Methyl-2-imidazolidinone: Another nitrogen-containing heterocycle with different chemical properties and applications.

    4-Amino-1-ethylpyrrolidin-2-one hydrochloride: A compound with a similar pyrrolidine ring but different functional groups.

    1-Cyclohexyl-2-pyrrolidone:

Properties

Molecular Formula

C10H20Cl2N2O

Molecular Weight

255.18 g/mol

IUPAC Name

1-methyl-4-piperidin-4-ylpyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C10H18N2O.2ClH/c1-12-7-9(6-10(12)13)8-2-4-11-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H

InChI Key

CYNAVXALXLYLKX-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)C2CCNCC2.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.